1,2-Phenylenedimethanamine dihydrochloride
Description
Nomenclature and Structural Representations
A precise understanding of a chemical compound begins with its nomenclature and structural details, which define its identity and properties.
IUPAC and Common Synonyms of 1,2-Phenylenedimethanamine (B1584752) Dihydrochloride (B599025)
The compound is identified by several names across chemical literature and commercial suppliers. The systematic International Union of Pure and Applied Chemistry (IUPAC) name is 1,2-phenylenedimethanamine dihydrochloride. chemspider.com However, it is also known by various common synonyms derived from its structural components. chemspider.commolbase.comchemsrc.comsigmaaldrich.com
| Nomenclature Type | Name |
| IUPAC Name | This compound |
| Synonym | [2-(aminomethyl)phenyl]methanamine,dihydrochloride molbase.com |
| Synonym | o-Xylylenediamine dihydrochloride chemspider.comsigmaaldrich.com |
| Synonym | 1,2-Bis(aminomethyl)benzene dihydrochloride chemspider.com |
| Synonym | α,α′-Diamino-o-xylene dihydrochloride sigmaaldrich.com |
| Synonym | o-Xylenediamine dihydrochloride molbase.comchemsrc.com |
| Synonym | 2-Aminomethyl-benzylamine dihydrochloride chemsrc.com |
| Synonym | 1,2-Benzenedimethanamine, hydrochloride (1:2) chemspider.comchemsrc.com |
Molecular Formula and Molecular Weight
The elemental composition and mass of a molecule are fundamental identifiers. For this compound, these properties are well-defined. molbase.combiosynth.com
| Property | Value |
| Molecular Formula | C₈H₁₄Cl₂N₂ molbase.combiosynth.com |
| Molecular Weight | 209.12 g/mol biosynth.com |
Structural Isomerism and Stereochemical Considerations
Structural isomers are compounds that share the same molecular formula but differ in the connectivity of their atoms. wikipedia.org For 1,2-phenylenedimethanamine, positional isomers exist where the two aminomethyl groups are attached to different positions on the benzene (B151609) ring. These isomers are 1,3-phenylenedimethanamine (the meta-isomer) and 1,4-phenylenedimethanamine (the para-isomer). wikipedia.orgchemspider.com While they all share the molecular formula C₈H₁₂N₂ (for the free base), the different substitution patterns lead to distinct chemical and physical properties and applications.
Stereoisomerism refers to compounds with the same molecular formula and atom connectivity but different spatial arrangements of atoms. This compound does not possess any chiral centers in its structure. A chiral center is typically a carbon atom bonded to four different groups, which is a prerequisite for optical isomerism (enantiomers and diastereomers). As the molecule has a plane of symmetry, it is achiral and does not exhibit optical activity.
Contextualizing this compound within Diamine Chemistry
The utility of this compound is best understood by examining its role as a synthetic component and its classification among amine compounds.
Role as an Organic Building Block
In the field of organic synthesis, "building blocks" are relatively simple molecules that serve as starting materials for the construction of larger, more complex molecular architectures. lifechemicals.comsigmaaldrich.com this compound is categorized as an organic building block due to the presence of two reactive primary amine functional groups. cymitquimica.com These amine groups can readily participate in a wide array of chemical reactions, such as nucleophilic substitution, condensation, and amide bond formation. This reactivity allows chemists to incorporate the rigid xylyl group into larger structures, making it a valuable component in the synthesis of pharmaceuticals, polymers, and macrocyclic compounds. The ortho-positioning of the amine groups is particularly significant as it can be exploited to form specific cyclic structures and act as a bidentate ligand in coordination chemistry.
Classification within Amine Compounds
This compound can be classified in several ways based on its structural features:
Primary Diamine : The compound contains two primary amine (-NH₂) groups, meaning each nitrogen atom is bonded to two hydrogen atoms and one carbon atom.
Benzylic Diamine : The amine groups are not directly attached to the aromatic ring, but rather to methylene (B1212753) (-CH₂-) groups that are, in turn, bonded to the ring. This distinguishes it from an aromatic amine (or arylamine), where the nitrogen is directly bonded to a ring carbon. This benzylic positioning influences the basicity and reactivity of the amine groups compared to their arylamine counterparts.
Dihydrochloride Salt : The compound is supplied as a dihydrochloride salt. This means that the two basic amine groups have each been neutralized by one molecule of hydrochloric acid. This salt formation increases the compound's stability, crystallinity, and often its solubility in polar solvents, which are advantageous characteristics for storage and handling in chemical synthesis.
Significance in Modern Chemical Synthesis and Materials Science
The utility of this compound in contemporary chemical research stems from the reactivity of its two primary amine functional groups and the conformational rigidity imparted by the ortho-substituted aromatic ring. These features allow for its incorporation into a variety of molecular architectures, leading to materials with tailored properties.
In chemical synthesis, it is a key starting material for the creation of ligands designed for coordination chemistry. The resulting ligands can form stable complexes with various metal ions, which are of interest for catalysis and the development of new materials with specific electronic or magnetic properties.
In materials science, this compound is primarily utilized as a monomer in the synthesis of polymers such as polyamides and polyimides. The geometric arrangement of the amine groups influences the polymer chain's structure, affecting the final material's thermal stability, mechanical strength, and solubility.
The table below summarizes the key properties of this compound.
| Property | Value |
| Chemical Formula | C₈H₁₄Cl₂N₂ |
| Molecular Weight | 209.12 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water |
Research Findings
Detailed research has demonstrated the impact of using diamines like 1,2-bis(aminomethyl)benzene in polymer synthesis. For instance, when used to create polyimides, the non-linear ortho-linkage of the amine groups disrupts the close packing of polymer chains. This disruption can lead to polymers with increased solubility in organic solvents, which is a significant advantage for processing and film formation.
The table below illustrates the general effect of isomerism on the properties of polyimides derived from phenylenedimethanamine isomers.
| Diamine Isomer | Expected Polymer Chain Packing | General Effect on Solubility | General Effect on Thermal Stability |
| 1,2-(ortho) | Less Ordered | Higher | Lower |
| 1,3-(meta) | Intermediate | Intermediate | Intermediate |
| 1,4-(para) | Highly Ordered | Lower | Higher |
In the realm of coordination chemistry, ligands derived from 1,2-phenylenedimethanamine are capable of acting as bidentate chelating agents. The formation of a stable five-membered ring upon coordination to a metal center is a well-established principle in coordination chemistry. The resulting metal complexes can be explored for their catalytic activity in various organic transformations.
The versatility of this compound as a building block continues to be explored in the development of novel materials with specific and desirable properties for a range of technological applications.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[2-(aminomethyl)phenyl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c9-5-7-3-1-2-4-8(7)6-10;;/h1-4H,5-6,9-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEOIFDDSWXYDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50491287 | |
| Record name | (1,2-Phenylene)dimethanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50491287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21294-14-4 | |
| Record name | (1,2-Phenylene)dimethanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50491287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-Xylylenediamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways for 1,2 Phenylenedimethanamine Dihydrochloride
Overview of Established Synthetic Routes to 1,2-Phenylenedimethanamine (B1584752) Dihydrochloride (B599025)
Established synthetic strategies for 1,2-Phenylenedimethanamine dihydrochloride predominantly involve the reduction of nitrogen-containing functional groups on a benzene (B151609) ring or the nucleophilic substitution of benzylic halides. The choice of a particular route often depends on the availability and cost of the starting materials, as well as the desired scale of the synthesis.
Preparation from Precursor Compounds
Several key precursor compounds serve as starting points for the synthesis of 1,2-Phenylenedimethanamine. These include o-phthalonitrile, 1,2-bis(bromomethyl)benzene (B41939), and phthalimide (B116566).
One of the most common methods involves the catalytic hydrogenation of o-phthalonitrile . This reaction reduces the two nitrile groups to primary amine functionalities. Various catalysts can be employed for this transformation, with Raney nickel being a frequently used option due to its high activity and relatively low cost. The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature. Following the reduction, the resulting 1,2-Phenylenedimethanamine is treated with hydrochloric acid to precipitate the dihydrochloride salt.
Another established route starts from 1,2-bis(bromomethyl)benzene . This precursor can be converted to the corresponding diamine through methods such as the Gabriel synthesis . In this multi-step process, 1,2-bis(bromomethyl)benzene is first reacted with potassium phthalimide to form the N,N'-bis(phthalimido)-1,2-xylylene. Subsequent cleavage of the phthalimide groups, typically using hydrazine (B178648) hydrate (B1144303) (the Ing-Manske procedure) or acidic hydrolysis, yields the free diamine. wikipedia.orgnrochemistry.commasterorganicchemistry.comlibretexts.orgchemistrysteps.com The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
The following table summarizes the common precursor compounds and the primary synthetic methods used for the preparation of 1,2-Phenylenedimethanamine.
| Precursor Compound | Synthetic Method | Key Reagents |
| o-Phthalonitrile | Catalytic Hydrogenation | H₂, Raney Nickel or other catalysts |
| 1,2-bis(bromomethyl)benzene | Gabriel Synthesis | Potassium phthalimide, Hydrazine hydrate |
| 1,2-bis(bromomethyl)benzene | Direct Amination | Ammonia or amine source |
Consideration of Yield Optimization and Purity
The optimization of reaction conditions is crucial for maximizing the yield and ensuring the high purity of this compound. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, pressure, and reaction time. For instance, in the catalytic hydrogenation of o-phthalonitrile, the activity and selectivity of the catalyst can significantly impact the formation of byproducts. wikipedia.org
Purification of the final product is typically achieved through recrystallization . The choice of solvent for recrystallization is critical and is often an alcohol, such as ethanol, or a mixture of solvents to achieve optimal solubility differences between the desired product and any impurities. The crude this compound is dissolved in a minimal amount of hot solvent, and upon cooling, the purified product crystallizes out, leaving impurities in the solution. The purity of the final product can be assessed using various analytical techniques, including melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis.
Exploration of Novel Synthetic Strategies
In addition to the well-established routes, research continues to explore novel and more efficient synthetic strategies for this compound. These efforts are often focused on the development of advanced catalytic systems and the application of modern synthetic methodologies like multicomponent reactions.
Catalytic Approaches in this compound Synthesis
The development of novel catalysts for the reduction of nitriles is an active area of research with direct implications for the synthesis of 1,2-Phenylenedimethanamine. While Raney nickel is a workhorse catalyst, other transition metal catalysts, including those based on rhodium and palladium, have been investigated for their potential to offer higher selectivity and milder reaction conditions. thieme-connect.degoogle.commdma.ch For example, rhodium catalysts have been shown to be effective for the reduction of nitriles to primary amines under ambient conditions. thieme-connect.de The use of supported catalysts, where the active metal is dispersed on a high-surface-area material, can also enhance catalytic efficiency and facilitate catalyst recovery and reuse.
The following table provides a comparison of different catalysts used in nitrile reduction.
| Catalyst | Typical Reaction Conditions | Advantages | Disadvantages |
| Raney Nickel | High pressure H₂, elevated temperature | High activity, relatively low cost | Can be pyrophoric, potential for over-reduction |
| Rhodium-based | Lower pressure H₂, ambient temperature | High selectivity, mild conditions | Higher cost |
| Palladium-based | Varies depending on support and ligands | Good activity and selectivity | Higher cost than nickel |
Multicomponent Reactions Involving this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient approach to chemical synthesis. While specific examples of MCRs directly yielding this compound are not widely reported, the diamine itself can be a valuable component in subsequent MCRs to generate diverse molecular scaffolds. For instance, the two primary amine groups of 1,2-Phenylenedimethanamine can participate in reactions such as the Ugi or Passerini reactions, leading to the formation of complex, substituted molecules in a single step. The development of MCRs that directly produce substituted 1,2-phenylenedimethanamine derivatives remains an area of interest for synthetic chemists.
Functional Group Transformations and Derivatization of this compound
The primary amine functionalities of 1,2-Phenylenedimethanamine serve as versatile handles for a wide range of functional group transformations and derivatization reactions. These reactions allow for the synthesis of a vast array of derivatives with tailored chemical and physical properties.
One of the most common transformations is the formation of Schiff bases (imines) through the condensation reaction with aldehydes or ketones. The reaction of 1,2-Phenylenedimethanamine with two equivalents of an aldehyde or ketone leads to the formation of a bis-Schiff base. These compounds are important ligands in coordination chemistry and can form stable complexes with various metal ions. ekb.egresearchgate.netannalsofglobalpublishinggroup.com
N-alkylation is another important derivatization, where one or both of the primary amine groups are converted to secondary or tertiary amines by reaction with alkyl halides or other alkylating agents. nih.govd-nb.infonih.gov The degree of alkylation can often be controlled by the stoichiometry of the reactants and the reaction conditions.
Furthermore, the amine groups can be acylated to form amides . This is typically achieved by reacting the diamine with acid chlorides, acid anhydrides, or esters. nih.govyoutube.comwhiterose.ac.uksphinxsai.com The resulting bis-amides can exhibit different solubility and reactivity profiles compared to the parent diamine.
The following table lists some common functional group transformations of 1,2-Phenylenedimethanamine.
| Reaction Type | Reagents | Functional Group Formed |
| Schiff Base Formation | Aldehydes or Ketones | Imine (-C=N-) |
| N-Alkylation | Alkyl Halides | Secondary/Tertiary Amine (-NHR, -NR₂) |
| Amide Formation | Acid Chlorides, Anhydrides, Esters | Amide (-NH-C=O) |
Reactions at Amine Functionalities
The presence of primary amine groups in 1,2-Phenylenedimethanamine makes it a versatile building block for various chemical transformations. These reactions primarily involve the nucleophilic character of the amine functionalities.
One of the fundamental reactions is alkylation , where the amine groups react with alkyl halides. This reaction typically proceeds via an SN2 mechanism. Polysubstitution is a common outcome, but monosubstitution can be favored by using a large excess of the amine. mnstate.edu The amine can be repeatedly alkylated, ultimately forming a quaternary ammonium (B1175870) salt if an excess of the alkyl halide and a base are used. mnstate.edu
Acylation is another key reaction, where the amine reacts with acyl chlorides or acid anhydrides to form amides. This reaction proceeds through a nucleophilic addition-elimination mechanism. mnstate.educhemguide.co.uk A base is required to neutralize the HCl produced during the reaction when using acyl chlorides. mnstate.edu Phenylamine, a related primary amine, reacts vigorously with ethanoyl chloride in the cold to produce N-phenylethanamide and phenylammonium chloride. chemguide.co.uk
The amine functionalities can also react with aldehydes and ketones to form imines, which are also known as Schiff bases. This condensation reaction is reversible and is driven to completion by the removal of water. mnstate.edu
Reactions Involving the Phenyl Ring System
The phenyl ring of 1,2-Phenylenedimethanamine is susceptible to electrophilic aromatic substitution reactions. The aminomethyl (-CH₂NH₂) substituents are activating groups and ortho-, para-directing. This is because the nitrogen lone pair can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions, thereby making the ring more susceptible to attack by electrophiles.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The mechanism for these reactions generally involves a two-step process: the initial attack of the electrophile to form a resonance-stabilized carbocation intermediate (the benzenonium ion), followed by the loss of a proton to restore the aromaticity of the ring. msu.edu The stability of the benzenonium ion prevents it from rearranging. msu.edu The reactivity of substituted benzenes can be significantly different from benzene itself; for instance, a methoxy (B1213986) group can increase the reaction rate by a factor of about ten thousand. msu.edu
Formation of Schiff Base Derivatives
The reaction of 1,2-Phenylenedimethanamine with aldehydes or ketones leads to the formation of bis-Schiff base derivatives. This condensation reaction involves the nucleophilic attack of the primary amine groups on the carbonyl carbon, followed by dehydration to form the characteristic imine or azomethine (-C=N-) bond. jetir.orgresearchgate.net The formation of the azomethine bond can be confirmed by the appearance of a characteristic peak in the FTIR spectrum. researchgate.net
These reactions are often carried out by refluxing the diamine with two equivalents of an aldehyde or ketone in a suitable solvent like ethanol, sometimes with the addition of a catalytic amount of acid, such as glacial acetic acid. jetir.orgnih.gov The resulting Schiff bases can be symmetric or asymmetric, depending on the carbonyl compounds used. annalsofglobalpublishinggroup.com
Schiff bases derived from diamines and various aldehydes have been synthesized and characterized using techniques like FTIR, ¹H NMR, and ¹³C NMR. annalsofglobalpublishinggroup.com For example, new Schiff base derivatives have been prepared from the condensation of 3,4-dihydroxybenzaldehyde (B13553) and 2,4,5-trihydroxybenzaldehyde (B1348259) with 4-aminoantipyrine. researchgate.net Another study reported the synthesis of a tetradentate Schiff base ligand by condensing 2-hydroxy-1-naphthaldehyde (B42665) with o-phenylenediamine (B120857). nih.gov The reaction between o-phenylenediamine and 2-hydroxy-1-napthaldehyde has been shown to yield a Schiff base ligand, which can then form complexes with various metal ions. researchpublish.com
Below is a table summarizing examples of Schiff base formation:
| Diamine | Carbonyl Compound | Resulting Schiff Base Type | Reference |
| o-Phenylenediamine | 2-hydroxy-1-naphthaldehyde | Tetradentate Ligand | nih.gov |
| 4-nitrobenzene-1,2-diamine | 3–4-(diethylamino)-2-hydroxybenzaldehyde | Bidentate Ligand | nih.gov |
| o-phenylenediamine | Salicylaldehyde | Chelating Ligand | researchpublish.com |
| 1,2-diaminobenzene | Various aldehydes | N,N'-bis(R-salicylidene)-1,2-diaminobenzene | nih.gov |
Mechanistic Investigations of Synthetic Transformations
Elucidation of Reaction Mechanisms
The elucidation of reaction mechanisms involves a step-by-step analysis of how reactants are converted into products, including the identification of intermediates and transition states. fiveable.me For reactions involving 1,2-Phenylenedimethanamine, mechanistic studies often focus on understanding the role of the amine and phenyl functionalities in directing the course of the reaction.
For instance, in the formation of Schiff bases, the mechanism involves the nucleophilic addition of the amine to the carbonyl group, forming a tetrahedral intermediate known as a carbinolamine. mnstate.edu This is followed by proton transfer and subsequent elimination of a water molecule to form the imine. The removal of water is crucial to drive the equilibrium towards the product side. mnstate.edu
In electrophilic aromatic substitution reactions, the mechanism centers on the formation of the sigma-complex or benzenonium ion. The substituents on the benzene ring play a critical role in determining the regioselectivity (ortho, meta, or para) of the substitution. The aminomethyl groups in 1,2-Phenylenedimethanamine are expected to direct incoming electrophiles to the ortho and para positions due to resonance stabilization of the intermediate carbocation.
Mechanistic studies can also involve kinetic analysis. For example, the kinetics of the reactions of methyl diazoacetate with enamines were investigated by time-resolved ¹H NMR spectroscopy to understand the reaction pathway. nih.gov
Computational Studies on Reaction Pathways
Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. fiveable.me Methods like Density Functional Theory (DFT) can be used to model reaction pathways, calculate the energies of reactants, intermediates, transition states, and products, and thus predict the feasibility and selectivity of a reaction. mdpi.com
For Schiff base formation, computational studies can model the nucleophilic attack, proton transfers, and dehydration steps to provide a detailed energy profile of the reaction. This can help in understanding the role of catalysts and solvent effects.
In the context of electrophilic aromatic substitution, computational models can predict the relative stabilities of the ortho, meta, and para substituted intermediates, thereby rationalizing the observed regioselectivity. For instance, computational analysis of a Pd(PPh₃)₄-catalyzed reaction identified two potential pathways and calculated their net energy changes, confirming the feasibility of the proposed mechanism. mdpi.com Such studies can also help in designing more efficient synthetic routes by identifying potential side reactions and undesired products. arxiv.org
Recent research has employed computational methods to study the conformational stability of molecules and the energy differences between various conformations. mdpi.com Furthermore, computational approaches are used to study complex systems like reversible two-step enzymatic reactions using fractional derivatives to model the process. researchgate.net
Below is a table summarizing computational approaches in mechanistic studies:
| Reaction Type | Computational Method | Key Findings | Reference |
| Pd-catalyzed carbamate (B1207046) synthesis | Density Functional Theory (DFT) | Elucidation of a multi-step reaction pathway, catalyst function, and energy profile. | mdpi.com |
| Cycloaddition of zwitterionic palladium species | Density Functional Theory (DFT) | Proposed the most plausible mechanism and identified the role of dissociation energy in selectivity. | mdpi.com |
| Reversible two-step enzymatic reaction | q-homotopy analysis transform method | Analysis of time-dependent fractional mathematical models of the reaction. | researchgate.net |
| Conformational analysis | M062X-D3/def2-TZVP level of theory | Understanding conformational stability and energy differences between folded and extended conformations. | mdpi.com |
Coordination Chemistry and Ligand Design with 1,2 Phenylenedimethanamine Dihydrochloride
1,2-Phenylenedimethanamine (B1584752) Dihydrochloride (B599025) as a Ligandresearchgate.net
1,2-Phenylenedimethanamine, also known as o-xylenediamine (oxyn), is a versatile organic compound that serves as an effective chelating agent in coordination chemistry. researchgate.net The commercially available form is often the dihydrochloride salt, C₆H₄(CH₂NH₂)₂·2HCl, which requires deprotonation to yield the neutral diamine ligand for complexation reactions. researchgate.net
The 1,2-phenylenedimethanamine molecule features two primary amine (-NH₂) groups attached to methylene (B1212753) (-CH₂) bridges, which are in turn bonded to adjacent carbons on a benzene (B151609) ring. This specific arrangement allows the molecule to function as a bidentate ligand, meaning it can bind to a central metal ion through its two nitrogen donor atoms simultaneously. researchgate.net
Upon chelation, the ligand forms a seven-membered ring with the metal atom (M-N-C-C₆H₄-C-N). The stability of chelate rings is highly dependent on the number of atoms in the ring. While five- and six-membered rings are generally the most stable, the formation of larger rings, such as the seven-membered ring created by o-xylenediamine, has been successfully demonstrated. researchgate.net The steric arrangement of the donor sites on the o-xylenediamine ligand is directed in a way that facilitates the formation of these expanded ring complexes. researchgate.net
1,2-Phenylenedimethanamine forms stable complexes with various first-row transition metals. Research has documented the successful isolation of complexes with copper(II), nickel(II), and zinc(II). researchgate.net The stoichiometry of these complexes can vary, leading to different coordination environments and nuclearities (the number of metal centers in a complex).
For instance, with nickel(II), a mononuclear complex with a metal-to-ligand ratio of 1:3 is formed, suggesting an octahedral geometry around the nickel ion. In contrast, zinc(II) forms a 1:2 complex. The copper(II) system is more complex, with evidence pointing to the formation of both dinuclear and trinuclear species, where the copper centers may exhibit coordination numbers of five or six. researchgate.net
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes using 1,2-phenylenedimethanamine typically starts from its dihydrochloride salt, which is neutralized in situ to generate the free diamine ligand for coordination.
A general method for the synthesis of these complexes involves the reaction of the metal salt and the ligand in a suitable solvent, such as methanol. Since the starting material is the dihydrochloride salt, the amine groups are protonated and must be deprotonated before they can coordinate to the metal ion. This is typically achieved by the addition of a base.
The general procedure can be summarized as follows:
A methanolic solution of the desired metal salt (e.g., perchlorate (B79767) salts of Cu²⁺, Ni²⁺, or Zn²⁺) is prepared.
A separate methanolic solution of 1,2-phenylenedimethanamine dihydrochloride is prepared.
The ligand solution is carefully neutralized with a base, such as sodium hydroxide, to free the diamine ligand.
The metal salt solution is then added to the neutralized ligand solution, leading to the formation of the complex, which may precipitate from the solution.
Using this methodology, several distinct complexes have been synthesized and isolated, as detailed in the table below. researchgate.net
| Complex Formula | Metal Ion | Metal:Ligand Ratio | Proposed Nuclearity | Color |
|---|---|---|---|---|
| Ni(oxyn)₃₂ | Nickel(II) | 1:3 | Mononuclear | Blue |
| Zn(oxyn)₂₂ | Zinc(II) | 1:2 | Mononuclear | White |
| Cu₂(oxyn)₃₄ | Copper(II) | 2:3 | Dinuclear | Blue-green |
| Cu₃(oxyn)₆₆ | Copper(II) | 3:6 (1:2) | Trinuclear | Blue-green |
While early studies relied on elemental analysis and physical properties, modern spectroscopic techniques are essential for the detailed characterization of coordination complexes. Although specific, detailed experimental spectra for 1,2-phenylenedimethanamine complexes are not widely available in the surveyed literature, the principles of these techniques allow for predictable outcomes upon complexation.
Infrared (IR) Spectroscopy : In the IR spectrum of the free 1,2-phenylenedimethanamine ligand, characteristic bands corresponding to N-H stretching and bending vibrations of the primary amine groups would be prominent. Upon coordination to a metal ion, the electron density around the nitrogen atoms changes, which typically causes a shift in these N-H vibrational frequencies to lower wavenumbers. Furthermore, new absorption bands at low frequencies (far-IR region) would be expected to appear, corresponding to the M-N stretching vibrations, providing direct evidence of coordination.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic complexes like those of Zn(II). For the 1,2-phenylenedimethanamine ligand, the ¹H NMR spectrum would show distinct signals for the aromatic protons and the methylene (-CH₂) protons. Upon complexation, the chemical environment of these protons changes, leading to shifts in their resonance signals. The magnitude and direction of these shifts can provide information about the geometry of the complex and the nature of the metal-ligand bond.
UV-Visible (UV-Vis) Spectroscopy : This technique is particularly informative for complexes of transition metals with partially filled d-orbitals, such as Ni(II) and Cu(II). The electronic absorption spectra of these complexes are characterized by bands arising from d-d electronic transitions. The energy and intensity of these bands are dependent on the coordination geometry around the metal ion (e.g., octahedral vs. square planar) and the nature of the ligand. For example, an octahedral Ni(II) complex would be expected to show multiple absorption bands corresponding to specific electronic transitions.
Mass Spectrometry : Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) would be used to confirm the molecular weight of the complex cation. The mass spectrum would show a peak corresponding to the mass-to-charge ratio of the intact complex ion, such as [Ni(oxyn)₃]²⁺ or [Zn(oxyn)₂]²⁺, confirming the stoichiometry of the synthesized species.
For the complexes of 1,2-phenylenedimethanamine, X-ray analysis would confirm their proposed structures. For example, in the [Ni(oxyn)₃]²⁺ cation, it would be expected to show the Ni(II) center in an octahedral environment, coordinated by the six nitrogen atoms from the three bidentate ligands. Key structural parameters that would be determined include:
M-N Bond Lengths : The distance between the central metal ion and the coordinating nitrogen atoms.
N-M-N Bond Angles : The "bite angle" of the chelating ligand, which is the angle formed by the two coordinating nitrogen atoms and the metal center. This angle is a critical indicator of strain within the seven-membered chelate ring.
Applications in Catalysis
Complexes derived from 1,2-Phenylenedimethanamine, also known as o-xylylenediamine, have demonstrated significant utility in various domains of catalysis. The bidentate nature of this ligand, coupled with the stereochemical constraints imposed by the benzene ring, allows for the formation of stable and reactive metal complexes. These complexes have been explored as catalysts in homogeneous, asymmetric, and heterogeneous systems, showcasing the versatility of the 1,2-phenylenedimethanamine framework in facilitating a range of chemical transformations.
Homogeneous Catalysis Mediated by this compound Complexes
In the realm of homogeneous catalysis, metal complexes of 1,2-phenylenedimethanamine and its derivatives serve as effective catalysts for a variety of organic reactions. The diamine ligand can stabilize transition metal centers in different oxidation states, thereby enabling catalytic cycles for reactions such as hydrogenations and cross-coupling reactions.
Ruthenium complexes, in particular, have been a focal point of research in this area. While many catalytic systems operate in organic solvents, there is a growing interest in developing catalysts that are active in environmentally benign media like water. rsc.org Ruthenium-based catalysts are known for their efficacy in the hydration of nitriles to amides, a transformation of industrial significance. rsc.org The catalytic activity of such complexes is often influenced by the lability of co-ligands, which can create open coordination sites for substrate binding. rsc.org For instance, in ruthenium complexes containing ligands like dimethyl sulfoxide (B87167) (DMSO), the dissociation of a DMSO ligand can be a key step in the catalytic cycle. rsc.org
Palladium complexes incorporating ligands derived from o-xylylenediamine have also been investigated. For example, palladium(II) complexes with o-xylyl-linked N-heterocyclic carbene (NHC) ligands have been synthesized and characterized. matthey.com These complexes have shown high activity as pre-catalysts in the Mizoroki-Heck and Suzuki-Miyaura cross-coupling reactions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis. matthey.comnih.govrsc.orgnih.govrsc.org The catalytic performance of these systems highlights the role of the ligand architecture in promoting efficient catalysis.
Below is a table summarizing representative homogeneous catalytic applications involving derivatives of 1,2-phenylenedimethanamine.
| Catalyst Type | Reaction | Substrate | Product | Reference |
| Palladium-NHC | Mizoroki-Heck | Aryl iodide | Substituted alkene | matthey.com |
| Palladium-NHC | Suzuki-Miyaura | Aryl bromide | Biaryl | matthey.com |
| Ruthenium | Nitrile Hydration | Organic nitrile | Amide | rsc.org |
Asymmetric Catalysis and Chiral Ligand Design
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries. Asymmetric catalysis, which utilizes chiral catalysts to stereoselectively produce one enantiomer of a product over the other, is a powerful tool for achieving this goal. nih.gov 1,2-Phenylenedimethanamine serves as a valuable scaffold for the design of chiral ligands for asymmetric catalysis.
A prominent strategy involves the condensation of the diamine with chiral aldehydes or ketones to form chiral Schiff base ligands, often of the Salen type. These chiral ligands can then be complexed with various metals, such as manganese(III), to generate catalysts for asymmetric reactions like the epoxidation of unfunctionalized olefins. researchgate.netmdpi.comrsc.org The stereochemical information embedded in the chiral ligand is transferred to the substrate during the catalytic cycle, leading to the formation of an enantioenriched product. The design of the ligand, including the steric and electronic properties of the substituents, plays a crucial role in determining the enantioselectivity of the reaction.
Another approach to chiral ligand design involves the derivatization of the amine groups of 1,2-phenylenedimethanamine with chiral phosphine-containing moieties. These chiral phosphine (B1218219) ligands can coordinate to metals like rhodium or ruthenium to create highly effective catalysts for asymmetric hydrogenation reactions. researchgate.netrsc.org For example, chiral phosphine-functionalized ionic liquids have been developed for the asymmetric hydrogenation of β-keto esters, demonstrating high conversions and enantioselectivities. rsc.org
The following table provides examples of the types of chiral ligands that can be derived from diamine scaffolds and their applications in asymmetric catalysis.
| Chiral Ligand Type | Metal | Asymmetric Reaction | Substrate | Enantiomeric Excess (ee) | Reference |
| Chiral Salen | Mn(III) | Epoxidation | Styrene | High | researchgate.net |
| Chiral Phosphine | Ru(II) | Hydrogenation | β-keto ester | up to 97% | rsc.org |
Heterogeneous Catalysis and Supported Metal Complexes
While homogeneous catalysts often exhibit high activity and selectivity, their separation from the reaction mixture can be challenging and costly. To address this issue, there is significant interest in the development of heterogeneous catalysts, where the active catalytic species is immobilized on a solid support. researchgate.net This approach combines the advantages of homogeneous catalysis with the ease of separation and recyclability of heterogeneous systems.
Complexes of 1,2-phenylenedimethanamine can be heterogenized by anchoring them to various solid supports, such as silica, alumina, or polymers. researchgate.netresearchgate.nettue.nl For instance, a highly active and stable ruthenium catalyst supported on alkylamine-functionalized γ-Al2O3 has been developed for the hydrogenation of m-xylylenediamine (B75579) in the aqueous phase. rsc.org In this system, the amino groups on the functionalized support help to anchor the ruthenium species, leading to highly dispersed metal particles and enhanced catalytic performance. rsc.org This modification also significantly reduces the leaching of the metal from the support, thereby improving the catalyst's stability and reusability. rsc.org
The table below summarizes key aspects of heterogeneous catalysts derived from diamine-metal complexes.
| Support Material | Metal | Catalytic Reaction | Key Advantages | Reference |
| γ-Alumina | Ruthenium | Hydrogenation | High activity, stability, and recyclability | rsc.org |
| Silica | Transition Metals | Various | High surface area, thermal and chemical stability | researchgate.net |
| Polymer | Transition Metals | Various | Easy separation and catalyst recovery | researchgate.net |
Theoretical Studies on Ligand-Metal Interactions and Catalytic Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricacies of ligand-metal interactions and for mapping out the mechanisms of catalytic reactions. lisaroychemistry.comnih.govmdpi.comresearchgate.net Theoretical studies on complexes of 1,2-phenylenedimethanamine and related ligands provide valuable insights into their electronic structure, bonding, and reactivity, which are crucial for the rational design of more efficient catalysts.
DFT calculations can be employed to determine the optimized geometries of metal complexes, providing detailed information on bond lengths, bond angles, and coordination geometries. mdpi.comresearchgate.net This structural information is fundamental to understanding the steric and electronic environment around the metal center, which in turn dictates the catalyst's activity and selectivity. For example, computational studies can predict the most stable conformation of a ligand-metal complex and how this conformation might change during a catalytic cycle.
Furthermore, theoretical methods can be used to investigate the nature of the chemical bonds between the 1,2-phenylenedimethanamine ligand and the metal ion. Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) can analyze the electron density distribution to characterize the degree of covalent and ionic character in the metal-ligand bonds. nih.gov This information is vital for understanding the electronic effects of the ligand on the metal center's reactivity.
One of the most powerful applications of computational chemistry in catalysis is the elucidation of reaction mechanisms. By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the entire catalytic cycle. lisaroychemistry.commdpi.com This allows for the identification of the rate-determining step and provides a detailed understanding of how the catalyst facilitates the chemical transformation. For instance, DFT studies can be used to explore different potential pathways for a given reaction and to determine which pathway is energetically most favorable. A comparative DFT study on the coordination ability of p-phenylenediamine (B122844) with transition metals has provided insights into interaction energies and electron density transfer, which are predictive of antioxidant effectiveness and can be extrapolated to understand the coordination behavior of the ortho isomer. researchgate.net
The following table highlights the types of information that can be obtained from theoretical studies of metal complexes with diamine ligands.
| Computational Method | Information Obtained | Significance in Catalysis |
| Density Functional Theory (DFT) | Optimized geometries, reaction energies, activation barriers | Understanding catalyst structure, predicting reactivity, elucidating reaction mechanisms |
| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of metal-ligand bonds (covalent vs. ionic) | Rationalizing electronic effects of the ligand on the metal center |
| Natural Population Analysis (NPA) | Atomic charge distributions | Assessing electron donation from ligand to metal |
Advanced Applications in Materials Science and Medicinal Chemistry
Role in Polymer Synthesis
The bifunctional nature of 1,2-phenylenedimethanamine (B1584752), possessing two primary amine groups attached to a rigid benzene (B151609) ring, makes it a candidate monomer for the synthesis of various polymers, such as polyamides and polyimides. However, detailed studies focusing specifically on the polymerization reactions utilizing the dihydrochroride salt are not extensively reported in publicly available scientific literature.
Polymerization Reactions Utilizing 1,2-Phenylenedimethanamine Dihydrochloride (B599025)
While specific examples of polymerization directly using 1,2-Phenylenedimethanamine dihydrochloride are scarce, the free amine form, 1,2-phenylenedimethanamine, is a logical participant in polycondensation reactions. For instance, polyamides can be synthesized through the reaction of diamines with dicarboxylic acids or their derivatives. The general reaction scheme would involve the formation of an amide linkage between the amine groups of 1,2-phenylenedimethanamine and the carboxyl groups of a suitable diacid monomer.
A study on the polycondensation of active β-alanine esters noted that various amines could be utilized in the reaction, although it did not provide specific examples of polymers formed with 1,2-phenylenedimethanamine. researchgate.net
Development of Advanced Polymeric Materials
The incorporation of the 1,2-phenylenedimethanamine moiety into a polymer backbone is expected to impart specific properties to the resulting material. The rigid phenylene group would likely enhance the thermal stability and mechanical strength of the polymer. The ortho-substitution pattern could also influence the polymer's solubility and processing characteristics. However, there is a lack of detailed research findings in the public domain on the development and characterization of advanced polymeric materials derived specifically from this compound.
Supramolecular Chemistry and Host-Guest Interactions
The geometry and coordination capability of 1,2-phenylenedimethanamine suggest its potential use as a building block in supramolecular chemistry, particularly in the construction of molecular cages and for studying self-assembly phenomena.
Design of Molecular Cages and Frameworks
Investigation of Self-Assembly Processes
The self-assembly of molecules into ordered structures is a cornerstone of supramolecular chemistry. Benzene derivatives with interacting functional groups are often studied in this context. While there is extensive literature on the self-assembly of various benzene-based compounds, specific investigations into the self-assembly processes driven by this compound are not found in the surveyed scientific literature.
Biomedical and Pharmaceutical Research
In the biomedical and pharmaceutical arenas, derivatives of 1,2-phenylenedimethanamine have been explored for their therapeutic potential.
One notable area of research involves the synthesis of platinum-based anticancer agents. A study describes a new synthetic route to [bis-1,2-(aminomethyl)benzene]dichloroplatinum(II) complexes. nih.gov These complexes were screened for their cytotoxic activity in a panel of eight human cancer cell lines. The unsubstituted analog, derived from 1,2-bis(aminomethyl)benzene, was found to be as potent as the widely used anticancer drug cisplatin (B142131) in four of the cell lines tested. nih.gov
| Cell Line | Relative Potency of [bis-1,2-(aminomethyl)benzene]dichloroplatinum(II) compared to Cisplatin |
| Cell Line 1 | As potent |
| Cell Line 2 | As potent |
| Cell Line 3 | As potent |
| Cell Line 4 | As potent |
| Cell Line 5 | Less potent |
| Cell Line 6 | Less potent |
| Cell Line 7 | Less potent |
| Cell Line 8 | Less potent |
Furthermore, the reactivity of this platinum complex with glutathione, a biological thiol involved in drug resistance, was found to be similar to that of cisplatin, suggesting that its mechanism of action and potential for resistance might share common pathways. nih.gov
While research on more complex derivatives of other isomers of phenylenedimethanamine has shown promise in areas such as antimalarial drug development, these findings are not directly applicable to this compound.
Derivatives as Precursors for Pharmaceutical Compounds
1,2-Phenylenedimethanamine, also known as o-xylylenediamine, serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its bifunctional nature, possessing two primary amine groups on a rigid aromatic scaffold, allows for the construction of complex molecular architectures. A notable application is in the development of novel platinum-based anticancer agents.
Researchers have synthesized [1,2-bis(aminomethyl)benzene]dichloroplatinum(II) complexes as potential alternatives to cisplatin, a widely used chemotherapy drug. A new synthetic route starts from o-xylene, proceeds through benzylic bromination, substitution with azide, and subsequent catalytic hydrogenation to yield the 1,2-bis(aminomethyl)benzene ligand. This ligand is then complexed with potassium tetrachloroplatinate(II) to form the target platinum(II) complex. nih.gov The resulting complexes have demonstrated significant cytotoxic activity in various human cancer cell lines, highlighting the potential of 1,2-phenylenedimethanamine derivatives as precursors for a new generation of chemotherapeutic drugs. nih.gov
Biological Activity of this compound Derivatives
The structural framework of 1,2-phenylenedimethanamine has been exploited to create derivatives with a wide spectrum of biological activities, including anticancer and antimalarial properties.
Anticancer Activity: Platinum(II) complexes incorporating the 1,2-bis(aminomethyl)benzene ligand have been evaluated for their cytotoxic effects against a panel of human cancer cell lines. In several cell lines, the unsubstituted analog, [1,2-bis(aminomethyl)benzene]dichloroplatinum(II), exhibited potency comparable to cisplatin. nih.gov Further studies on similar platinum(II) complexes with 1,2-bis(aminomethyl)cyclohexane ligands have also shown promising cytotoxic activity, with some derivatives inducing cell death through necrosis. nih.gov The cytotoxicity of these complexes is influenced by factors such as hydrophobicity and the nature of the leaving groups. nih.gov
Antimalarial Activity: While direct derivatives of 1,2-phenylenedimethanamine for antimalarial applications are not extensively documented in the reviewed literature, structurally related compounds have shown significant promise. A series of 1,3,5-tris[(4-(substituted-aminomethyl)phenyl)methyl]benzene derivatives were designed and synthesized, exhibiting antimalarial activity with IC50 values in the sub-micromolar to micromolar range against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. mdpi.comresearchgate.net Similarly, 1,3-bis[(4-(substituted-aminomethyl)phenyl)methyl]benzene derivatives have also demonstrated significant antimalarial potential. mdpi.com These findings suggest that the aminomethylphenyl moiety, a key feature of 1,2-phenylenedimethanamine, is a valuable pharmacophore for the development of novel antimalarial agents.
| Compound Type | Biological Activity | Key Findings |
| Platinum(II) complexes of 1,2-bis(aminomethyl)benzene | Anticancer | Potency comparable to cisplatin in several human cancer cell lines. nih.gov |
| 1,3,5-tris[(4-(substituted-aminomethyl)phenyl)methyl]benzene derivatives | Antimalarial | Activity in the sub-micromolar to micromolar range against P. falciparum. mdpi.comresearchgate.net |
| 1,3-bis[(4-(substituted-aminomethyl)phenyl)methyl]benzene derivatives | Antimalarial | Significant activity against chloroquine-sensitive and resistant P. falciparum strains. mdpi.com |
Enzyme Inhibition Studies
The investigation of this compound derivatives as enzyme inhibitors is an emerging area of research. While specific studies focusing solely on this compound are limited, the broader class of Schiff bases and their derivatives, which can be readily synthesized from diamines like 1,2-phenylenedimethanamine, are known to possess enzyme-inhibitory properties. zu.edu.pk These compounds have been shown to inhibit a variety of enzymes, underscoring the potential for developing targeted enzyme inhibitors from this chemical scaffold. Further research is warranted to explore the specific interactions of 1,2-phenylenedimethanamine derivatives with various enzymes and to elucidate their potential therapeutic applications in this domain.
DNA Interaction Studies of Derivatives
The interaction of 1,2-phenylenedimethanamine derivatives with DNA is a key aspect of their biological activity, particularly for anticancer applications. Platinum(II) complexes of 1,2-bis(aminomethyl)benzene have been shown to interact with DNA, leading to conformational changes in the DNA structure. mdpi.com
Studies employing techniques such as circular dichroism, electrophoresis, and atomic force microscopy have revealed that these complexes can induce slight but significant structure-dependent differences in DNA. nih.gov The binding of these platinum complexes to DNA is a critical step in their mechanism of action, ultimately leading to the inhibition of DNA replication and transcription in cancer cells. The binding constants for some platinum(II) complexes with planar tridentate ligands have been determined to be in the range of 10^4 to 10^5 M-1, indicating a strong interaction with DNA. researchgate.net The mode of binding is often a partial intercalation, where the planar aromatic part of the ligand inserts between the DNA base pairs. researchgate.net
Drug Delivery Systems Incorporating this compound Derivatives
The application of this compound derivatives in drug delivery systems is a field with considerable potential, though currently in the early stages of exploration. The amine functionalities of this compound make it a suitable monomer for the synthesis of polymers and for the functionalization of nanoparticles, which are two key components of modern drug delivery systems. nih.govchemicalbook.com
Polymers derived from diamines can be designed to encapsulate or conjugate with drugs, facilitating their controlled release and targeted delivery. nih.gov Furthermore, nanoparticles functionalized with molecules containing amine groups can be used to improve the biocompatibility and targeting efficiency of drug carriers. bangor.ac.ukresearchgate.net While specific examples detailing the incorporation of this compound into drug delivery systems are not yet prevalent in the literature, its chemical properties suggest it could be a valuable component in the design of novel and effective drug delivery platforms.
Analytical and Spectroscopic Characterization Techniques for 1,2 Phenylenedimethanamine Dihydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides insights into the connectivity and chemical environment of atoms within a molecule.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their relative ratios, and their neighboring protons. mnstate.edu The ¹H NMR spectrum of 1,2-Phenylenedimethanamine (B1584752) dihydrochloride (B599025) is predicted to exhibit distinct signals corresponding to the aromatic, methylene (B1212753) (benzylic), and ammonium (B1175870) protons.
Due to the molecule's symmetry, the four protons on the benzene (B151609) ring are chemically equivalent in pairs, creating what is known as an AA'BB' spin system. This typically results in a complex multiplet in the aromatic region of the spectrum. The four protons of the two equivalent methylene (-CH₂) groups are expected to appear as a sharp singlet, as they have no adjacent protons to couple with. The six protons of the two ammonium (-NH₃⁺) groups would likely appear as a broad singlet due to rapid exchange with the solvent and quadrupolar broadening from the nitrogen atom. The electron-withdrawing nature of the ammonium groups would cause the adjacent methylene protons and the aromatic protons to shift downfield.
Predicted ¹H NMR Spectral Data for 1,2-Phenylenedimethanamine Dihydrochloride
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.5 - 9.0 | Broad Singlet | 6H | -NH₃⁺ |
| ~ 7.5 - 7.7 | Multiplet | 4H | Ar-H |
| ~ 4.4 - 4.6 | Singlet | 4H | -CH₂- |
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Given the symmetry of this compound, the number of unique carbon signals is reduced.
The spectrum is expected to show three distinct signals. One signal will correspond to the two equivalent methylene (-CH₂) carbons. In the aromatic region, there will be a signal for the two equivalent carbons directly attached to the methylene groups (C1/C2) and another signal for the remaining four equivalent aromatic carbons (C3/C4/C5/C6). The chemical shifts are influenced by the substitution pattern on the aromatic ring.
Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 135 | Ar-C (C1/C2) |
| ~ 130 | Ar-C (C3/C4/C5/C6) |
| ~ 43 | -CH₂- |
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and confirming molecular structure by revealing correlations between nuclei. researchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the adjacent protons on the aromatic ring, helping to decipher the AA'BB' multiplet. No correlation would be expected between the methylene protons and the aromatic protons as they are separated by a quaternary carbon.
HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct one-bond correlations between protons and the carbons to which they are attached. sdsu.edu An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals. For instance, it would show a cross-peak between the methylene proton singlet (~4.5 ppm) and the methylene carbon signal (~43 ppm), and correlations between the aromatic protons and their directly bonded aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity of molecular fragments. sdsu.eduyoutube.com In this molecule, the methylene protons would be expected to show HMBC correlations to the quaternary aromatic carbons (C1/C2) and the adjacent protonated aromatic carbons (C3/C6). This information is vital for confirming the ortho-substitution pattern on the benzene ring.
Variable temperature (VT) NMR experiments can provide insights into dynamic processes occurring within a molecule, such as conformational changes or chemical exchange. nih.gov For this compound, VT NMR could be employed to study several phenomena.
At lower temperatures, the rotation around the Ar-CH₂ single bonds may become slow on the NMR timescale. If the energy barrier to rotation is sufficiently high, this could lead to the observation of distinct signals for previously equivalent protons or carbons, a phenomenon known as decoalescence. Furthermore, the chemical shift and line shape of the -NH₃⁺ proton signal are often temperature-dependent due to changes in hydrogen bonding and exchange rates with the solvent. Monitoring these changes can provide information about the interactions between the solute and solvent molecules.
Vibrational Spectroscopy: IR and Raman
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. It is particularly useful for identifying the presence of specific functional groups.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups.
The FTIR spectrum of this compound is expected to be characterized by several key absorption bands. The ammonium groups (-NH₃⁺) will give rise to a very broad and strong absorption in the high-frequency region due to N-H stretching vibrations. The aromatic ring will show characteristic C-H and C=C stretching bands. The methylene groups will exhibit aliphatic C-H stretching vibrations. The fingerprint region will contain bands related to C-H bending and other skeletal vibrations, including a strong band characteristic of ortho-disubstitution on a benzene ring.
Predicted FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 2800 | N-H Stretch | Ammonium (-NH₃⁺) |
| 3100 - 3000 | C-H Stretch | Aromatic (Ar-H) |
| 3000 - 2850 | C-H Stretch | Aliphatic (-CH₂-) |
| 1600 - 1500 | N-H Bend | Ammonium (-NH₃⁺) |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| ~ 750 | C-H Bend (out-of-plane) | Ortho-disubstituted Benzene |
Raman Spectroscopy
Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about molecular vibrations, yielding a structural fingerprint of the compound under investigation. The process involves inelastic scattering of monochromatic light, usually from a laser source. When photons interact with a molecule, they can be scattered elastically (Rayleigh scattering) or inelastically (Raman scattering). The energy difference between the incident and scattered photons corresponds to the energy of specific vibrational modes within the molecule.
Key expected vibrational modes for this compound include:
Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.
Aliphatic C-H stretching: From the methylene (-CH₂) groups, appearing in the 2850-3000 cm⁻¹ range.
N-H stretching: From the protonated amine groups (-NH₃⁺), which are expected as broad bands in the 2400-3200 cm⁻¹ region.
Aromatic ring vibrations (C=C stretching): These produce sharp, often strong, peaks in the 1400-1650 cm⁻¹ fingerprint region.
CH₂ bending (scissoring): Expected around 1450 cm⁻¹.
C-N stretching: Vibrations for the carbon-nitrogen bonds would appear in the 1000-1300 cm⁻¹ range.
The analysis of these peaks allows for the confirmation of the compound's structural integrity and can be used for qualitative identification.
Table 1: Predicted Characteristic Raman Shifts for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 |
| Aliphatic C-H Stretch | -CH₂- | 3000 - 2850 |
| N-H Stretch | -NH₃⁺ (as hydrochloride) | 3200 - 2400 (broad) |
| Aromatic C=C Stretch | Benzene Ring | 1650 - 1400 |
| CH₂ Bending | -CH₂- | ~1450 |
| C-N Stretch | Aliphatic Amine | 1300 - 1000 |
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a fundamental tool for determining the molecular weight of a compound and can provide significant structural information through fragmentation analysis. For a compound like this compound, MS confirms the mass of the organic cation and helps elucidate its structure.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for polar and ionic compounds, making it ideal for analyzing this compound, which is a salt. scbt.com In ESI-MS, a sample solution is passed through a high-voltage capillary, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that can be analyzed by the mass spectrometer. scbt.com
Due to its polar and basic nature, 1,2-Phenylenedimethanamine is readily analyzed in positive ion mode. scbt.com The dihydrochloride salt would first dissociate in solution, and the resulting diamine molecule would be protonated. The expected primary ion would be the doubly charged cation corresponding to the protonation of both amine groups, [M+2H]²⁺. Depending on the pH and analytical conditions, the singly charged species, [M+H]⁺, where M is the free base (C₈H₁₂N₂), might also be observed.
Analysis of the isotopic pattern of the molecular ion peak would further confirm the elemental composition of the molecule. High-resolution mass spectrometry could provide the exact mass, allowing for the unambiguous determination of the molecular formula.
Table 2: Expected Ions for 1,2-Phenylenedimethanamine in ESI-MS (Positive Mode)
| Ion Species | Description | Expected m/z (for C₈H₁₂N₂) |
| [M+H]⁺ | Singly protonated molecule | 137.11 |
| [M+2H]²⁺ | Doubly protonated molecule | 69.06 |
| [M+Na]⁺ | Sodium adduct | 159.10 |
Chromatographic Methods
Chromatographic methods are essential for the separation, identification, and quantification of individual components within a mixture. For the analysis of this compound, chromatographic techniques are primarily used to assess its purity and identify any related substances or degradation products.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. Given the polar and ionic nature of this compound, reversed-phase HPLC (RP-HPLC) is a common analytical approach.
In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water and a more nonpolar organic solvent like acetonitrile or methanol. To ensure good peak shape and retention for the basic amine compound, an acidic modifier (such as formic acid or trifluoroacetic acid) is typically added to the mobile phase. This suppresses the ionization of residual silanol groups on the stationary phase and ensures the analyte is in a consistent, protonated state. Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene ring in the molecule absorbs UV light, typically around 254 nm.
The retention time of the compound under specific HPLC conditions is a key identifying characteristic, while the peak area allows for quantification.
Table 3: Example HPLC Parameters for Analysis of this compound
| Parameter | Typical Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 5-20 µL |
Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume, or size in solution. nih.gov The stationary phase consists of porous particles. Larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. nih.gov
SEC is most commonly used for the analysis of large macromolecules like proteins and polymers. For a small molecule such as this compound (MW: 209.12 g/mol ), SEC is not typically used for purity analysis or separation from other small-molecule impurities, as these would likely have very similar sizes. However, SEC can be useful in specific applications, such as desalting, where the compound needs to be separated from much smaller salt ions, or for analyzing potential aggregates or oligomers if they were to form under certain conditions. nih.gov
Computational Spectroscopic Predictions
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and confirming structural assignments. Using methods like Density Functional Theory (DFT), it is possible to calculate various molecular properties, including vibrational frequencies (for IR and Raman spectra) and nuclear magnetic shielding tensors (for NMR spectra).
For this compound, a computational model of the molecule would first be geometrically optimized to find its most stable conformation. Following optimization, a frequency calculation can be performed. This would yield a set of predicted vibrational frequencies and their corresponding Raman intensities. These predicted values can then be compared with an experimental Raman spectrum. While there may be systematic deviations between calculated and experimental frequencies, a good correlation across the spectrum provides strong evidence for the correct structural assignment. Such computational studies can be particularly useful for assigning specific peaks in a complex fingerprint region of a spectrum to particular molecular motions.
Ab Initio Molecular Orbital (MO) Calculations
Currently, there is a lack of publicly available scientific literature detailing specific Ab Initio Molecular Orbital (MO) calculations for this compound. Ab initio methods, which are based on first principles of quantum mechanics without the inclusion of experimental data, are foundational in computational chemistry. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), are instrumental in predicting molecular geometries, orbital energies, and other electronic properties with varying levels of accuracy and computational cost.
Future theoretical studies employing ab initio calculations could provide valuable data on the conformational landscape, intramolecular interactions, and electronic transitions of this compound. Such research would be crucial for a more profound understanding of its chemical behavior and for complementing experimental findings.
Density Functional Theory (DFT) Studies
Similar to ab initio methods, there is a notable absence of specific Density Functional Theory (DFT) studies in the peer-reviewed literature for this compound. DFT has become a leading method in computational chemistry due to its favorable balance of accuracy and computational efficiency, making it suitable for a wide range of molecular systems.
DFT calculations could elucidate key aspects of this compound, including its optimized geometry, vibrational frequencies for comparison with experimental infrared and Raman spectra, and the energies of its frontier molecular orbitals (HOMO and LUMO). These calculations are also adept at predicting various chemical reactivity descriptors. A computational study on the related phenylenediamine isomers has demonstrated the utility of DFT in analyzing molecular structure, vibrational spectra, and electronic properties. While this study did not include this compound, it highlights the potential of DFT to provide significant insights into the properties of such aromatic amines.
Researchers are encouraged to undertake DFT studies on this compound to fill this knowledge gap and to provide a theoretical framework for its observed chemical and physical properties.
Advanced Theoretical and Computational Studies
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations serve as powerful tools to investigate the conformational landscape and intermolecular interactions of chemical structures. These techniques allow for the examination of molecular behavior over time, providing insights into structural stability and binding dynamics. mdpi.com
The three-dimensional structure and conformational possibilities of 1,2-Phenylenedimethanamine (B1584752) dihydrochloride (B599025) are crucial for its interaction with biological targets. A key study on its crystalline form, Bis(o-xylylenediammonium) tetrachloride monohydrate, has provided definitive insights through X-ray diffraction.
The analysis revealed that the diprotonated o-xylylenediammonium cation adopts a trans conformation where the two ammonium (B1175870) groups are positioned on opposite sides of the benzene (B151609) ring. This specific spatial arrangement is a critical determinant for how the molecule can orient itself within a binding site. The crystal packing is further stabilized by extensive hydrogen bonding interactions, specifically O-H···Cl and N-H···Cl bonds, which create a network between the organic cations and the inorganic anions. nih.gov Hirshfeld surface analysis has been employed to further investigate these intermolecular connections. nih.gov
Computational calculations using Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) basis set have been used to optimize the geometry and analyze vibrational and topological parameters, showing results consistent with the experimentally determined structure. nih.gov The preference for a trans conformation is a notable feature, as related meta and para xylylenediamine derivatives have shown similar conformational preferences in their crystalline states. nih.gov
While specific molecular dynamics studies on the interaction of 1,2-Phenylenedimethanamine dihydrochloride with proteins were not prominently available in the reviewed literature, extensive research on closely related analogs, such as 1,2-phenylenediamine Schiff's base derivatives, offers significant insights into potential DNA interactions. These studies serve as a valuable proxy for understanding how the core 1,2-phenylene diamine structure might interact with nucleic acids.
DNA Interactions:
Computational studies, particularly molecular docking, have been instrumental in exploring how 1,2-phenylenediamine derivatives bind to DNA. These molecules are investigated as potential DNA intercalators, which are compounds that can insert themselves between the base pairs of the DNA double helix. irispublishers.comheraldopenaccess.us This mechanism of action is characteristic of several anticancer agents that disrupt DNA replication and transcription, ultimately leading to cell death. irispublishers.com
The primary modes of non-covalent interaction with DNA are:
Intercalation: The planar aromatic part of the molecule stacks between DNA base pairs.
Groove Binding: The molecule fits into the minor or major grooves of the DNA helix.
Electrostatic Interactions: Positively charged moieties on the molecule interact with the negatively charged phosphate (B84403) backbone of DNA. irispublishers.com
Molecular modeling of 1,2-phenylenediamine Schiff's base derivatives shows that their binding to DNA is driven by a combination of van der Waals forces, hydrogen bonds, and electrostatic interactions. irispublishers.com The energetic contributions from van der Waals forces and hydrogen bonding are often found to be more significant than electrostatic interactions. irispublishers.com Docking studies with various DNA fragments have been performed to calculate the binding free energies, which indicate the stability of the compound-DNA complex. For example, one study reported binding energies for a series of derivatives, with values indicating favorable interactions. researchgate.net
| Compound ID | Binding Free Energy (kcal/mol) with DNA Fragment 1 | Binding Free Energy (kcal/mol) with DNA Fragment 2 |
|---|---|---|
| SW1 | -7.8 | -5.73 |
| SW2 | -6.4 | -6.67 |
| SW3 | -6.7 | -5.03 |
| SW4 | -8.0 | -5.73 |
| SW7 | -7.9 | -6.02 |
Protein Interactions:
Although specific MD simulations for this compound with proteins are not detailed in the available literature, the principles of protein-ligand interactions can be inferred. The two primary amine groups, which are protonated in the dihydrochloride salt, would be capable of forming strong hydrogen bonds and salt bridges with negatively charged amino acid residues such as aspartate and glutamate (B1630785) in a protein's binding pocket. The benzene ring can participate in hydrophobic and π-stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. Elucidating these interactions would require dedicated molecular dynamics simulations to understand the stability and dynamics of the protein-ligand complex over time. mdpi.com
Quantitative Structure-Activity Relationships (QSAR) and Structure-Functional Activity Relationships
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. atlantis-press.com These models are essential for predicting the activity of novel compounds and for guiding the design of more potent analogs.
For analogs of 1,2-Phenylenedimethanamine, QSAR models could be developed to explore relationships between structural features and a specific biological activity, such as antimicrobial or anticancer effects. A typical QSAR study involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's structure and properties:
Topological descriptors: Describe the atomic connectivity and shape of the molecule.
Electronic descriptors: Relate to the electron distribution, such as dipole moment and orbital energies.
Steric descriptors: Pertain to the size and volume of the molecule or its substituents.
Hydrophobic descriptors: Quantify the lipophilicity of the compound, often represented by LogP. nih.gov
Once calculated, these descriptors are used as independent variables in a regression analysis against the biological activity (the dependent variable). For instance, a QSAR study on benzylidene derivatives identified descriptors for solubility (LogS), molar refractivity (MR), and a reranking score as being significantly correlated with anticancer activity. jppres.com Another study on N-aryl derivatives highlighted the importance of descriptors like AlogP98, Wiener index, and Dipole-Mag in describing bioactivity. mdpi.com
A hypothetical QSAR model for 1,2-Phenylenedimethanamine analogs could reveal which substitutions on the benzene ring or modifications to the aminomethyl groups enhance a desired activity. For example, the model might show that adding electron-withdrawing groups to the aromatic ring increases potency, providing a clear strategy for synthesizing new, potentially more effective compounds.
Docking Studies and Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein or a nucleic acid. nih.gov This method is crucial for understanding the molecular basis of a compound's activity and for virtual screening of large compound libraries to identify potential new drugs. nih.gov
In a docking study involving 1,2-Phenylenedimethanamine, the molecule would be placed into the active site of a target protein. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy in kcal/mol, with more negative values indicating stronger binding.
The interactions governing the binding of 1,2-Phenylenedimethanamine to a protein target would likely include:
Hydrogen Bonds: The protonated amine groups are excellent hydrogen bond donors.
Salt Bridges: The positively charged ammonium groups can form strong electrostatic interactions with negatively charged residues.
π-π Stacking: The benzene ring can stack with the aromatic rings of residues like phenylalanine, tyrosine, or tryptophan.
Hydrophobic Interactions: The nonpolar regions of the molecule can interact favorably with hydrophobic pockets in the protein. nih.gov
| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |
|---|---|---|
| Ammonium Group (-CH₂NH₃⁺) | Hydrogen Bond (Donor) | Asp, Glu, Ser, Thr, Gln, Asn, Main-chain C=O |
| Ammonium Group (-CH₂NH₃⁺) | Salt Bridge / Electrostatic | Asp, Glu |
| Benzene Ring | π-π Stacking | Phe, Tyr, Trp, His |
| Benzene Ring | Hydrophobic Interaction | Ala, Val, Leu, Ile, Pro, Met |
Cheminformatics and Data Mining for this compound Analogs
Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. rsc.org It plays a vital role in modern drug discovery, from library design and virtual screening to hit-to-lead optimization. researchgate.net
For this compound, cheminformatics tools can be applied to mine chemical databases for analogs with potentially interesting biological activities. This process typically involves several stages:
Database Searching: Large chemical databases (e.g., PubChem, ChEMBL, ZINC) can be searched for compounds containing the 1,2-bis(aminomethyl)benzene core structure. This can be done using substructure or similarity searching.
Virtual Screening: The retrieved set of analogs can be subjected to virtual screening. This involves filtering the compounds based on physicochemical properties (e.g., Lipinski's Rule of Five) to assess their drug-likeness. Subsequently, ligand-based methods (like 2D or 3D similarity searching) or structure-based methods (like molecular docking) can be used to prioritize compounds for further investigation. nih.gov
Clustering and Diversity Analysis: The identified analogs can be clustered based on their structural similarity. This helps in understanding the chemical space covered by the analogs and ensures that a diverse set of compounds is selected for experimental testing, avoiding redundancy. mdpi.com
Predictive Modeling: Data mining techniques can be used to build predictive models (such as QSAR models, as discussed in section 6.2) from existing data on related compounds. These models can then be used to predict the activity of new or untested analogs of 1,2-Phenylenedimethanamine.
For example, a cheminformatics workflow could start by identifying all commercially available analogs of 1,2-Phenylenedimethanamine. These compounds could then be docked into the active site of a relevant biological target. The top-scoring compounds would then be clustered to select a diverse subset for acquisition and biological testing, thereby accelerating the discovery of new active molecules. nih.gov
Future Directions and Emerging Research Areas
Sustainable Synthesis of 1,2-Phenylenedimethanamine (B1584752) Dihydrochloride (B599025)
The traditional synthesis of aromatic amines often involves multi-step processes that can be energy-intensive and may utilize hazardous reagents. Consequently, a significant research focus is on developing sustainable and environmentally friendly methods for the production of 1,2-Phenylenedimethanamine dihydrochloride. One promising approach is the catalytic hydrogenation of o-phthalonitrile. This method is analogous to the industrial production of m-xylylenediamine (B75579), which is synthesized by the hydrogenation of isophthalonitrile. zhishangchemical.comwikipedia.org The use of efficient and recyclable catalysts, such as Raney nickel, under optimized reaction conditions can lead to high yields and selectivity, minimizing waste and energy consumption. zhishangchemical.com
Another forward-looking strategy involves the use of renewable feedstocks. Biomass-derived platform chemicals, such as furfural (B47365), are being investigated as starting materials for the synthesis of aromatic compounds. nih.gov A reported strategy for the synthesis of renewably sourced meta-xylylenediamine (MXD) from furfural involves a Diels-Alder/aromatization sequence. nih.gov This approach, if adapted for the ortho isomer, could provide a sustainable pathway to 1,2-Phenylenedimethanamine. Research in this area aims to develop robust catalytic systems that can efficiently convert bio-based furans into the desired phenylenediamine structure. The development of whole-cell biocatalysis systems for the synthesis of aromatic amines from renewable feedstocks like L-phenylalanine also presents a green and sustainable alternative to traditional chemical methods. researchgate.net
The principles of green chemistry are central to these new synthetic strategies. mdpi.com Key goals include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Renewable Feedstocks: Shifting from petrochemical-based starting materials to biomass. nih.gov
Catalysis: Employing catalytic reagents in small amounts that can be recycled, instead of stoichiometric reagents.
Benign Solvents: Utilizing environmentally friendly solvents, such as water or supercritical fluids, to reduce pollution.
Exploration in Green Chemistry Applications
The unique structure of 1,2-Phenylenedimethanamine, with its two primary amine groups attached to a benzene (B151609) ring, makes it a valuable building block for various applications that align with the principles of green chemistry. One of the most significant applications is its use as a curing agent for epoxy resins. wikipedia.org Epoxy resins are widely used in coatings, adhesives, and composites, and the choice of curing agent significantly impacts the properties of the final material. nbinno.com 1,2-Phenylenedimethanamine can provide excellent cross-linking, leading to materials with superior mechanical and thermal resistance. nbinno.com The development of bio-based epoxy resins and curing agents is a key area of green chemistry research, and 1,2-Phenylenedimethanamine derived from renewable resources could play a crucial role in this transition.
Furthermore, this diamine is a potential monomer for the synthesis of high-performance polymers such as polyamides and polyimides. nbinno.comchemicalbook.com These materials are known for their exceptional thermal stability and mechanical strength, making them suitable for demanding applications in the aerospace, electronics, and automotive industries. nbinno.com The use of 1,2-Phenylenedimethanamine in the synthesis of these polymers can be considered a green application, especially when the entire life cycle of the product, including its durability and potential for recycling, is taken into account. Research is ongoing to develop more sustainable polymerization processes, such as solvent-free melt polycondensation, to further enhance the green credentials of these materials.
Advanced Functional Materials Based on this compound
The functional groups of 1,2-Phenylenedimethanamine make it an ideal candidate for the design of advanced materials with tailored properties. A particularly promising area is the development of Metal-Organic Frameworks (MOFs). MOFs are highly porous materials with a crystalline structure composed of metal ions or clusters coordinated to organic ligands. mdpi.comunl.edu The amine groups of 1,2-Phenylenedimethanamine can act as coordination sites for metal ions, leading to the formation of novel MOF architectures. rsc.org These amine-functionalized MOFs have shown great potential for applications such as carbon dioxide capture, gas separation, and catalysis. rsc.orgnih.gov The presence of basic amine functionalities can enhance the interaction with acidic gases like CO2. rsc.org
Another exciting frontier is the creation of self-healing polymers. mdpi.comnih.govnih.govillinois.edu These materials have the ability to autonomously repair damage, thereby extending their lifespan and improving their reliability. nih.govillinois.edu 1,2-Phenylenedimethanamine can be incorporated into polymer networks to introduce dynamic bonds, such as reversible covalent bonds or non-covalent interactions (e.g., hydrogen bonds). nih.govresearchgate.net When a crack occurs, these dynamic bonds can break and reform, leading to the restoration of the material's integrity. nih.gov The development of vitrimers, a class of polymers that can be reprocessed like thermoplastics while retaining the mechanical properties of thermosets, is an area where diamines like 1,2-Phenylenedimethanamine could be utilized. lookchem.comresearchgate.net
| Material Class | Potential Role of 1,2-Phenylenedimethanamine | Potential Applications |
| Metal-Organic Frameworks (MOFs) | Amine-functionalized organic linker | Gas storage, catalysis, sensing |
| Self-Healing Polymers | Component of dynamic polymer networks | Coatings, electronics, soft robotics |
| High-Performance Polyamides | Monomer for polymerization | Automotive and aerospace components |
Therapeutic Potential of Novel this compound Derivatives
The structural motif of 1,2-Phenylenedimethanamine is found in a variety of biologically active molecules, suggesting that its derivatives could possess significant therapeutic potential. A key area of investigation is the synthesis of novel metal complexes with ligands derived from this diamine. Transition metal complexes have shown promise as anticancer agents, with mechanisms of action that are often distinct from traditional organic drugs. mdpi.comnih.govnih.govwhiterose.ac.ukresearchgate.net The two amine groups of 1,2-Phenylenedimethanamine can chelate to a metal center, forming stable complexes. By modifying the substituents on the phenyl ring or the amine groups, the electronic and steric properties of the resulting metal complexes can be fine-tuned to optimize their anticancer activity and selectivity. nih.gov For instance, certain metal complexes have been shown to exhibit significant cytotoxicity against cancer cell lines. mdpi.com
Furthermore, derivatives of 1,2-Phenylenedimethanamine are being explored for their antimicrobial properties. nih.govmdpi.comnih.govmdpi.com The emergence of antibiotic-resistant bacteria is a major global health threat, and there is an urgent need for new antimicrobial agents. nih.govmdpi.com The structural features of this diamine can be used as a scaffold to design molecules that can disrupt bacterial cell membranes or inhibit essential bacterial enzymes. For example, polyamine derivatives have been shown to exhibit intrinsic antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov The synthesis and screening of a library of 1,2-Phenylenedimethanamine derivatives could lead to the discovery of novel compounds with potent and broad-spectrum antimicrobial activity. Additionally, benzimidazole (B57391) derivatives, which can be synthesized from related ortho-phenylenediamines, have shown a wide range of pharmacological activities, including analgesic and anti-inflammatory effects. nih.gov
| Derivative Class | Potential Therapeutic Application | Rationale |
| Metal Complexes | Anticancer Agents | Potential for novel mechanisms of action and targeted delivery. nih.govnih.gov |
| Substituted Amines/Amides | Antimicrobial Agents | Potential to disrupt bacterial membranes or inhibit key enzymes. nih.govnih.gov |
| Benzimidazole Analogs | Anti-inflammatory/Analgesic | Known pharmacophore with a wide range of biological activities. nih.gov |
Q & A
Q. What established synthetic routes are used to prepare 1,2-Phenylenedimethanamine dihydrochloride in academic laboratories?
The compound is typically synthesized via reductive amination of substituted benzaldehyde derivatives with methylamine, followed by dihydrochloride salt formation under acidic conditions. Key steps include optimizing stoichiometric ratios of reactants (e.g., benzaldehyde analogs and methylamine) and controlling reaction temperature to minimize side products. Post-synthesis purification often involves recrystallization from ethanol/water mixtures to achieve ≥96% purity, as noted in industrial-grade protocols .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, focusing on methylene (-CH2-) and aromatic proton signals. Fourier-Transform Infrared (FTIR) spectroscopy identifies N-H and C-Cl stretching vibrations (~3300 cm⁻¹ and 600–800 cm⁻¹, respectively). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is used for purity assessment, referencing retention times against certified standards .
Q. What are the optimal storage conditions to maintain the stability of this compound?
Store at -20°C in airtight, light-resistant containers to prevent hygroscopic degradation and oxidation. Desiccants (e.g., silica gel) should be used in storage environments to minimize moisture absorption, which can lead to hydrolysis of the dihydrochloride salt .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data caused by paramagnetic impurities in this compound?
Paramagnetic contaminants (e.g., trace metals) may broaden NMR signals. To mitigate this, dissolve the compound in deuterated dimethyl sulfoxide (DMSO-d6) with 0.1% trifluoroacetic acid to chelate metal ions. Centrifugation or filtration (0.2 μm membrane) before analysis can remove particulate impurities. Cross-validation with mass spectrometry (MS) ensures spectral accuracy .
Q. What strategies improve reaction yields during reductive amination steps in the synthesis of this compound?
Use sodium cyanoborohydride (NaBH3CN) as a selective reducing agent in methanol at pH 6–7 to favor primary amine formation. Catalytic hydrogenation (H2/Pd-C) under mild pressure (1–2 atm) is an alternative but requires rigorous exclusion of oxygen. Monitor reaction progress via thin-layer chromatography (TLC) to terminate the reaction at ≥90% conversion .
Q. How can solubility challenges in aqueous buffers be addressed for biological assays involving this compound?
The dihydrochloride salt’s limited solubility in neutral buffers can be improved by adjusting pH to 4–5 using acetate or citrate buffers. For in vitro studies, co-solvents like dimethylformamide (DMF, ≤5% v/v) enhance solubility without compromising cell viability. Sonication at 37°C for 10–15 minutes further aids dissolution .
Q. What analytical approaches validate the absence of isomeric byproducts in synthesized batches?
Reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) separates positional isomers. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 217.04 for C8H14Cl2N2) and distinguishes isotopic patterns from contaminants .
Contradiction and Optimization Focus
Q. Why do conflicting reports exist regarding the compound’s stability under ambient conditions?
Discrepancies arise from variations in humidity levels during handling. While some studies report stability for 6 months at 4°C, others note decomposition (≥5%) within weeks due to uncontrolled moisture exposure. Standardize protocols by using nitrogen-purged environments for weighing and aliquot preparation .
Q. How should researchers interpret contradictory cytotoxicity data in cell-based studies?
Disparities may stem from differences in cell line permeability or assay endpoints (e.g., MTT vs. ATP luminescence). Pre-treat cells with efflux pump inhibitors (e.g., verapamil) to assess intrinsic toxicity. Include positive controls (e.g., cisplatin) and validate results across multiple cell models .
Q. Methodological Notes
- Synthesis Optimization : Prioritize anhydrous conditions and inert atmospheres (argon/nitrogen) to prevent side reactions .
- Analytical Cross-Validation : Combine NMR, MS, and elemental analysis to confirm batch-to-batch consistency .
- Biological Assay Design : Include dose-response curves (0.1–100 μM) and time-course experiments to account for delayed effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
